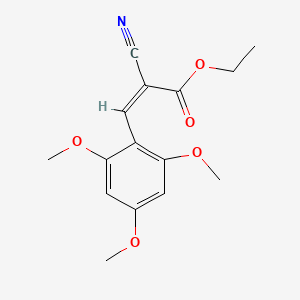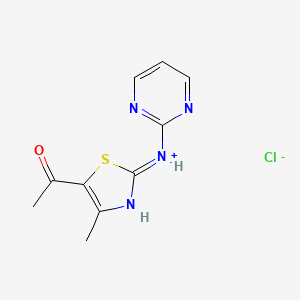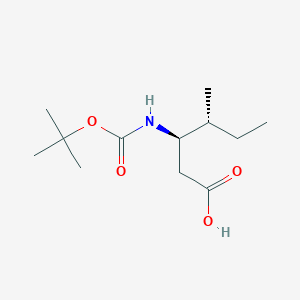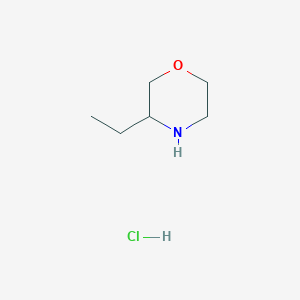![molecular formula C16H10BrNO2 B7828109 2-[(2-bromoanilino)methylidene]indene-1,3-dione](/img/structure/B7828109.png)
2-[(2-bromoanilino)methylidene]indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “2-[(2-bromoanilino)methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-[(2-bromoanilino)methylidene]indene-1,3-dione would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous chemicals. The use of automated systems and advanced analytical techniques would be essential to monitor the production process and ensure consistent quality.
化学反应分析
Types of Reactions
2-[(2-bromoanilino)methylidene]indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens, acids, and bases, depending on the nature of the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 2-[(2-bromoanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(2-bromoanilino)methylidene]indene-1,3-dione include other chemical entities with similar structures or functional groups. Examples of similar compounds include:
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers and has similar chemical properties.
Aspirin (CID 2244): This compound has similar structural features and is used as an anti-inflammatory drug.
Indomethacin (CID 3715): This compound is used as a nonsteroidal anti-inflammatory drug and has similar chemical reactivity.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and potential applications compared to other similar compounds. The exact nature of its uniqueness would depend on detailed studies of its chemical and biological behavior.
属性
IUPAC Name |
2-[(2-bromoanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKFMXHOGLDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC=C3Br)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC=C3Br)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828034.png)
![(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride](/img/structure/B7828039.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828047.png)
![[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7828052.png)
![3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B7828067.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]benzohydrazide](/img/structure/B7828078.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide](/img/structure/B7828086.png)


![2-[(3-methoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828114.png)
![2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828121.png)
![2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828127.png)


